Target Selectivity: TrkA Inhibition vs. Pan-Kinase Imidazo[1,2-b]pyrazole Derivatives
The target compound is explicitly claimed as a TrkA inhibitor within the Merck Sharp & Dohme patent family (WO2015148344, Example 59), distinguishing it from other imidazo[1,2-b]pyrazole derivatives that target CLK1/2, COX-2, or BTK [1][2]. The furan-2-yl and 2-methylbenzamide substituents are key pharmacophoric elements for TrkA binding, whereas the CDC-like kinase inhibitor Cpd-2 (also an imidazo[1,2-b]pyrazole) shows potent CLK1/CLK2 inhibition with IC50 values of 1.1 nM and 2.4 nM, respectively, but lacks TrkA activity . This target divergence demonstrates that imidazo[1,2-b]pyrazoles are not interchangeable across kinase targets.
| Evidence Dimension | Primary molecular target |
|---|---|
| Target Compound Data | TrkA (Tropomyosin-related kinase A) – exact IC50 not publicly disclosed |
| Comparator Or Baseline | Cpd-2 (CLK inhibitor): CLK1 IC50 = 1.1 nM, CLK2 IC50 = 2.4 nM; no TrkA activity reported |
| Quantified Difference | Target class divergence: TrkA vs. CLK1/2. Quantitative potency differential unavailable for the target compound. |
| Conditions | Target annotation from patent claims (WO2015148344); CLK IC50 data from biochemical kinase assays (Cpd-2) |
Why This Matters
For TrkA-mediated pain or oncology research, only compounds with verified TrkA inhibitory activity are suitable; pan-kinase or off-target imidazo[1,2-b]pyrazole derivatives will not reproduce the intended pharmacological effect.
- [1] TTD Drug ID: D04JCD. Target: Tropomyosin-related kinase A (TrkA). View Source
- [2] WO2015148344A3 - Trka kinase inhibitors, compositions and methods thereof. Merck Sharp & Dohme Corp. View Source
